molecular formula C13H12N2O B6330200 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone CAS No. 953420-73-0

1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone

Cat. No.: B6330200
CAS No.: 953420-73-0
M. Wt: 212.25 g/mol
InChI Key: SNTBMBKAQUMZHD-UHFFFAOYSA-N
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Description

1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone is a chemical compound known for its unique structure, which includes a pyridine ring substituted with an amino group and a phenyl ring attached to an ethanone group

Properties

IUPAC Name

1-[4-(6-aminopyridin-3-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(14)15-8-12/h2-8H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTBMBKAQUMZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the amino group is introduced via nitration followed by reduction.

    Coupling with Phenyl Ring: The pyridine derivative is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction.

    Introduction of the Ethanone Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens in the presence of a catalyst.

Major Products:

    Oxidation: 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanoic acid.

    Reduction: 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    1-[4-(6-Aminopyridin-3-yl)phenyl]methanone: Similar structure but with a methanone group instead of an ethanone group.

    1-[4-(6-Aminopyridin-3-yl)phenyl]propanone: Similar structure but with a propanone group instead of an ethanone group.

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